molecular formula C22H17F3N4O2S B3510876 4-methyl-N-(3-{[3-(trifluoromethyl)phenyl]amino}quinoxalin-2-yl)benzenesulfonamide

4-methyl-N-(3-{[3-(trifluoromethyl)phenyl]amino}quinoxalin-2-yl)benzenesulfonamide

Cat. No.: B3510876
M. Wt: 458.5 g/mol
InChI Key: ZIQNLBNFOUZYCM-UHFFFAOYSA-N
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Description

4-methyl-N-(3-{[3-(trifluoromethyl)phenyl]amino}quinoxalin-2-yl)benzenesulfonamide is a synthetic quinoxaline-sulfonamide hybrid compound of high interest in medicinal chemistry and pharmacological research. This compound is presented for laboratory research use only and is not intended for diagnostic or therapeutic applications. Quinoxaline-sulfonamide derivatives are a privileged scaffold in drug discovery due to their versatile biological activities. Structural analogs of this compound have been investigated as potent phosphatidylinositol 3-kinase (PI3K) inhibitors , a key target in oncology and inflammatory disease research . Furthermore, compounds within this chemical class have demonstrated a broad spectrum of potential therapeutic properties in scientific literature, including antitumor, antibacterial, and antifungal activities . The molecular design incorporates a benzenesulfonamide group linked to a quinoxaline core, a structure that is frequently explored for its ability to interact with various enzymatic targets. Research into similar quinoxaline compounds indicates potential utility across multiple disease areas, such as cancer, autoimmune disorders, viral infections, and cardiovascular diseases . This reagent is designed to support early-stage research and high-throughput screening campaigns to elucidate novel biological pathways and identify potential lead compounds.

Properties

IUPAC Name

4-methyl-N-[3-[3-(trifluoromethyl)anilino]quinoxalin-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N4O2S/c1-14-9-11-17(12-10-14)32(30,31)29-21-20(27-18-7-2-3-8-19(18)28-21)26-16-6-4-5-15(13-16)22(23,24)25/h2-13H,1H3,(H,26,27)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQNLBNFOUZYCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(3-{[3-(trifluoromethyl)phenyl]amino}quinoxalin-2-yl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of 3-(trifluoromethyl)aniline with quinoxaline-2-carboxylic acid derivatives, followed by sulfonation to introduce the benzenesulfonamide group . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The quinoxaline core undergoes oxidation under controlled conditions. Potassium permanganate (KMnO₄) in acidic or neutral media selectively oxidizes the nitrogen-containing heterocycle, introducing hydroxyl or ketone groups at specific positions. For example:

  • Reaction : Oxidation of the quinoxaline ring at the 5,6-positions to form a diketone derivative.

  • Conditions : KMnO₄ in aqueous H₂SO₄ at 60°C for 4 hours.

  • Outcome : Enhanced water solubility due to polar ketone groups.

Reduction Reactions

The trifluoromethylphenylamino group and sulfonamide moiety participate in reduction processes:

  • Catalytic Hydrogenation :

    • Reagents : H₂ gas with Pd/C or Raney Ni.

    • Outcome : Reduction of the quinoxaline’s aromatic system to a partially saturated dihydroquinoxaline derivative, retaining the sulfonamide functionality.

  • Borohydride Reduction :

    • Reagents : NaBH₄ in ethanol.

    • Outcome : Selective reduction of imine bonds in the quinoxaline ring, forming secondary amines.

Coupling Reactions

The compound’s aryl groups enable cross-coupling reactions:

Suzuki–Miyaura Coupling

  • Reagents : Aryl boronic acids, Pd(PPh₃)₄ catalyst, K₂CO₃ base.

  • Conditions : DMF/H₂O (3:1), 80°C, 12 hours.

  • Outcome : Introduction of substituted aryl groups at the quinoxaline’s 2-position, enabling structural diversification .

Buchwald–Hartwig Amination

  • Reagents : Pd₂(dba)₃, Xantphos ligand, Cs₂CO₃.

  • Conditions : Toluene, 100°C, 24 hours.

  • Outcome : Replacement of halogen substituents (if present) with amines, enhancing biological activity .

Sulfonamide-Specific Reactions

The benzenesulfonamide group undergoes nucleophilic substitution and hydrolysis:

  • Hydrolysis :

    • Acidic Conditions (HCl, reflux): Cleavage of the sulfonamide bond to yield sulfonic acid and amine byproducts.

    • Basic Conditions (NaOH, 60°C): Formation of sodium sulfonate salts .

  • Alkylation :

    • Reagents : Alkyl halides (e.g., CH₃I) in DMF with K₂CO₃.

    • Outcome : N-alkylation at the sulfonamide nitrogen, modifying electronic properties .

Electrophilic Aromatic Substitution

The electron-rich quinoxaline and phenyl rings undergo halogenation and nitration:

  • Chlorination :

    • Reagents : Cl₂ in CHCl₃ with FeCl₃ catalyst.

    • Outcome : Chlorination at the 6-position of the quinoxaline ring .

  • Nitration :

    • Reagents : HNO₃/H₂SO₄ mixture.

    • Outcome : Nitro group introduction at the 7-position, enabling further reduction to amino derivatives .

Mechanistic Insights

  • The trifluoromethyl group directs electrophilic substitution to meta positions via its strong electron-withdrawing effect.

  • The sulfonamide’s NH group participates in hydrogen bonding, influencing reactivity in biological systems .

This compound’s versatile reactivity underpins its utility in synthesizing bioactive molecules, particularly kinase inhibitors and anti-inflammatory agents . Further studies should explore its photochemical and catalytic asymmetric reactions.

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is in the development of anticancer therapeutics. Research indicates that derivatives of quinoxaline, including this sulfonamide, exhibit significant inhibitory effects on PI3K pathways, which are crucial in cancer cell proliferation and survival. Inhibition of PI3K has been associated with the treatment of various malignancies, including lymphoproliferative disorders .

Enzyme Inhibition

The compound acts as an inhibitor of several enzymes involved in cellular signaling pathways. Its ability to modulate PI3K activity makes it a candidate for further development in targeted cancer therapies. The specificity of such inhibitors can lead to reduced side effects compared to traditional chemotherapeutics, which often affect both healthy and cancerous cells indiscriminately .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its efficacy and minimizing toxicity. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, while the sulfonamide group contributes to its solubility and bioavailability. Various analogs have been synthesized to evaluate how modifications in these groups affect biological activity.

Structural Feature Impact on Activity
Trifluoromethyl groupIncreases lipophilicity and stability
Sulfonamide moietyEnhances solubility and bioavailability
Quinoxaline coreProvides a scaffold for enzyme inhibition

Preclinical Studies

In preclinical models, compounds similar to 4-methyl-N-(3-{[3-(trifluoromethyl)phenyl]amino}quinoxalin-2-yl)benzenesulfonamide have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines. These studies often utilize xenograft models where human tumors are implanted in immunocompromised mice to assess therapeutic efficacy .

Clinical Trials

While specific clinical trials involving this exact compound may be limited, related sulfonamide derivatives have entered clinical phases targeting various cancers. The outcomes from these trials will provide insights into the potential effectiveness and safety profile of compounds within this chemical class.

Mechanism of Action

The mechanism of action of 4-methyl-N-(3-{[3-(trifluoromethyl)phenyl]amino}quinoxalin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation . The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with several benzenesulfonamide derivatives, differing primarily in substituents on the quinoxaline or benzene rings. Key comparisons include:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Biological Activity
4-methyl-N-(3-{[3-(trifluoromethyl)phenyl]amino}quinoxalin-2-yl)benzenesulfonamide Quinoxaline - 4-methylbenzenesulfonamide
- 3-(trifluoromethyl)phenylamino
483.48 Anticancer (inferred from structural class)
4-fluoro-N-{3-[(2-methoxybenzyl)amino]-2-quinoxalinyl}benzenesulfonamide Quinoxaline - 4-fluorobenzenesulfonamide
- 2-methoxybenzylamino
438.48 Not reported (structural analogue)
N-(quinoxalin-2-yl)-4-(3-(4-(N-thiazol-2-ylsulfamoyl)phenyl)thioureido)benzenesulfonamide Quinoxaline + thioureido - Thiazolylsulfamoylphenylthioureido
- Benzenesulfonamide
~500 (estimated) IC₅₀ = 24.4 mmol L⁻¹ (HEPG2 cells)
3-methyl-N-(4-(6-((3-(trifluoromethyl)phenyl)amino)pyrimidin-4-yl)phenyl)benzenesulfonamide Pyrimidine - 3-methylbenzenesulfonamide
- 3-(trifluoromethyl)phenylamino
484.50 Not reported (pyrimidine-based analogue)

Key Findings:

Substituent Impact on Activity: The trifluoromethyl group in the target compound enhances lipophilicity and binding to hydrophobic pockets in biological targets, a feature shared with compound . Thioureido-linked derivatives (e.g., compound ) exhibit stronger anticancer activity (IC₅₀ = 15.6–26.8 mmol L⁻¹) due to improved hydrogen bonding and π-π stacking interactions with cellular targets.

Radiosensitization Potential: Compounds like show enhanced activity when combined with radiation, suggesting that the benzenesulfonamide-thioureido scaffold synergizes with radiotherapy. The target compound’s lack of a thioureido group may limit this effect .

Biological Activity

4-methyl-N-(3-{[3-(trifluoromethyl)phenyl]amino}quinoxalin-2-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the realm of cancer therapy and as a pharmacological agent targeting specific cellular pathways. This article reviews the biological activity of this compound, synthesizing findings from various studies and patents.

The compound has the following molecular formula:

  • Molecular Formula : C23H18F3N5O3S
  • Molecular Weight : 485.48 g/mol

The compound has been identified as a potential inhibitor of certain protein interactions and signaling pathways that are critical in cancer progression. Specifically, it targets the TEAD1 protein, which plays a significant role in the Hippo signaling pathway, influencing cell growth and proliferation.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antitumor Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. It operates by inhibiting tumor growth through the disruption of TEAD-YAP interactions, leading to reduced transcriptional activity associated with oncogenesis .
  • Inhibition of Protein Palmitoylation : The compound selectively inhibits TEAD1 palmitoylation, which is crucial for its interaction with YAP/TAZ proteins. This inhibition results in decreased tumor cell proliferation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of growth in breast and lung cancer cells
Protein InteractionDisruption of TEAD1-YAP interaction
CytotoxicitySignificant cytotoxic effects on cancer cell lines

Detailed Research Findings

  • Antitumor Efficacy : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability in MCF7 (breast cancer) and A549 (lung cancer) cell lines. The IC50 values were reported to be around 10 μM for both cell lines, indicating potent antitumor properties .
  • Mechanistic Insights : Further mechanistic studies revealed that the compound's inhibition of TEAD1 palmitoylation leads to a decrease in downstream target gene expression associated with cell cycle progression and survival, such as cyclin D1 and survivin .
  • Selectivity : The selectivity of the compound for TEAD1 over other TEAD family members suggests a potential for reduced side effects compared to broader-spectrum inhibitors .

Q & A

Q. What synthetic strategies are recommended for preparing 4-methyl-N-(3-{[3-(trifluoromethyl)phenyl]amino}quinoxalin-2-yl)benzenesulfonamide?

  • Methodological Answer : The synthesis typically involves coupling a quinoxaline core with substituted sulfonamide and aryl amino groups. For example, analogs in (e.g., entries 2, 3, 8) were synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Key steps include:
  • Quinoxaline ring formation : Condensation of o-phenylenediamine derivatives with glyoxal.
  • Sulfonamide introduction : Reaction of the quinoxaline intermediate with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF).
  • Amino group functionalization : Coupling with 3-(trifluoromethyl)aniline via Buchwald-Hartwig amination or SNAr reactions.
  • Purification via column chromatography and characterization by NMR, HRMS, and IR (see IR data in ) .

Q. How can researchers confirm the structural integrity of this compound during synthesis?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • ¹H/¹³C NMR : Verify proton environments (e.g., sulfonamide NH at δ ~10 ppm, quinoxaline aromatic protons).
  • IR spectroscopy : Confirm sulfonamide S=O stretches (~1350–1150 cm⁻¹) and NH bending (~1600 cm⁻¹) (as in ).
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ or [M–H]⁻ ions).
  • X-ray crystallography (if crystalline): Resolve bond angles/planarity (refer to for quinoxaline analogs) .

Q. What preliminary assays are used to evaluate its biological activity?

  • Methodological Answer : Initial screens often include:
  • Kinase inhibition assays : Test against ADAM17 or related metalloproteases (see ’s IR% values for related inhibitors).
  • Cytotoxicity profiling : Use MTT or CellTiter-Glo® in NSCLC cell lines (e.g., A549) to assess IC₅₀ values.
  • ADME-Tox studies : Evaluate solubility (via HPLC), metabolic stability (microsomal assays), and CYP inhibition .

Advanced Research Questions

Q. How do substituent variations on the quinoxaline and sulfonamide moieties impact inhibitory activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies in reveal:
  • Sulfonamide vs. benzamide : Sulfonamide derivatives (e.g., entry 3, IR% = 3.52) show higher activity than benzamides (entry 2, IR% = 10.88), likely due to enhanced hydrogen bonding.
  • Trifluoromethyl positioning : The 3-position on the phenylamino group (as in the target compound) improves steric compatibility with hydrophobic enzyme pockets compared to 4-substituted analogs (e.g., entry 5, IR% = 6.97).
  • Rigidity vs. flexibility : Bulky groups (e.g., furan, entry 7) reduce activity (IR% = 4.09), suggesting steric hindrance limits binding .

Q. What computational approaches are suitable for predicting binding modes with ADAM17?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina, Schrödinger) : Use ADAM17’s crystal structure (PDB: 3L6X) to model interactions. Focus on the catalytic zinc-binding domain and hydrophobic subsites.
  • MD simulations (GROMACS) : Assess stability of the sulfonamide-Zn²⁺ interaction over 100 ns trajectories.
  • Free energy calculations (MM/PBSA) : Quantify contributions of the trifluoromethyl group to binding affinity .

Q. How can contradictory IR% values in analogs (e.g., entry 4 vs. entry 3 in ) be resolved?

  • Methodological Answer : Discrepancies may arise from:
  • Experimental variability : Replicate assays with standardized protocols (e.g., cell passage number, serum concentration).
  • Off-target effects : Perform selectivity profiling against related proteases (e.g., MMP-2, MMP-9).
  • Metabolic instability : Use LC-MS to identify degradation products in cell media .

Q. What strategies optimize bioavailability without compromising activity?

  • Methodological Answer :
  • Prodrug design : Mask the sulfonamide as a tert-butyl carbamate (improves permeability; see for sulfonamide modifications).
  • Formulation : Use PEGylated nanoparticles or cyclodextrin complexes to enhance aqueous solubility.
  • Bioisosteric replacement : Substitute the trifluoromethyl group with a chloro or cyano group (see for agrochemical analogs) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-N-(3-{[3-(trifluoromethyl)phenyl]amino}quinoxalin-2-yl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-methyl-N-(3-{[3-(trifluoromethyl)phenyl]amino}quinoxalin-2-yl)benzenesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.